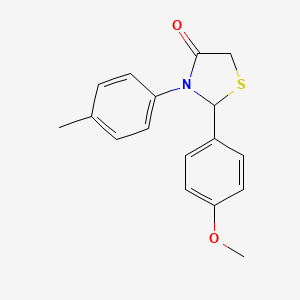![molecular formula C20H16FNO B4922442 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole](/img/structure/B4922442.png)
9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of carbazole, a heterocyclic aromatic compound that has been used in a variety of fields, including materials science, pharmacology, and organic synthesis. In recent years, researchers have focused on the synthesis, mechanism of action, and physiological effects of this compound, with the aim of understanding its potential applications in various scientific fields.
作用機序
The mechanism of action of 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, this compound has been shown to interact with certain receptors, such as the serotonin receptor and the dopamine receptor, which are involved in the regulation of mood, behavior, and cognition. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied, and depend on the specific context in which this compound is used. In general, this compound has been shown to have both stimulatory and inhibitory effects on various cellular processes, such as cell proliferation, apoptosis, and differentiation. Additionally, this compound has been shown to affect the levels of various neurotransmitters in the brain, such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, behavior, and cognition.
実験室実験の利点と制限
The advantages of using 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole in lab experiments include its relatively simple synthesis method, its potential as a building block for the synthesis of other compounds, and its potential as a therapeutic agent for various diseases. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
将来の方向性
There are many potential future directions for research on 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole. Some possible areas of focus include:
- Further studies on the mechanism of action of this compound, including its interactions with specific receptors and enzymes, and its effects on various signaling pathways in cells.
- Studies on the potential therapeutic applications of this compound for various diseases, including cancer and Alzheimer's disease.
- Studies on the potential applications of this compound in materials science, such as the synthesis of organic semiconductors for electronic devices.
- Studies on the potential environmental and health effects of this compound, including its toxicity and potential for bioaccumulation in the environment.
合成法
The synthesis of 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole involves the reaction between 2-fluorophenol and 9H-carbazole in the presence of a base, such as potassium carbonate or sodium hydride. The reaction is typically carried out in an organic solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using chromatography techniques, such as column chromatography or HPLC.
科学的研究の応用
9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole has been studied for its potential applications in a variety of scientific fields, including materials science, pharmacology, and organic synthesis. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices, such as solar cells and light-emitting diodes. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In organic synthesis, this compound has been used as a starting material for the synthesis of other compounds, such as carbazole-based dyes and polymers.
特性
IUPAC Name |
9-[2-(2-fluorophenoxy)ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO/c21-17-9-3-6-12-20(17)23-14-13-22-18-10-4-1-7-15(18)16-8-2-5-11-19(16)22/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSALMWOIFQGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-bromo-N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4922362.png)


![1-(cyclopropylmethyl)-4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4922381.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B4922385.png)
![N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4922388.png)
![6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4922393.png)
![2,4-dichloro-N-{3-[(2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B4922400.png)
![dimethyl 3,3'-[(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]dipropanoate](/img/structure/B4922415.png)
![N-(2-furylmethyl)-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B4922422.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4922428.png)
![1-isopropyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4922436.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4922448.png)
![1-(2-methylphenyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4922458.png)
